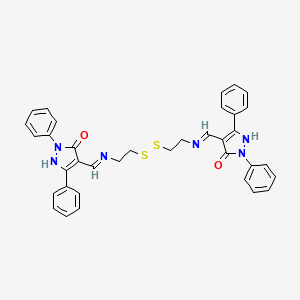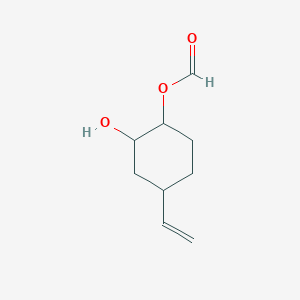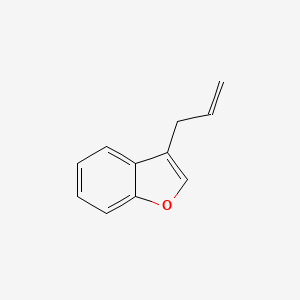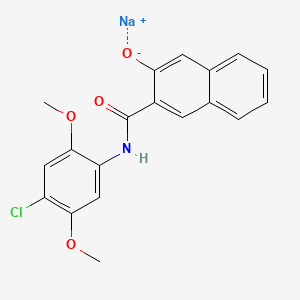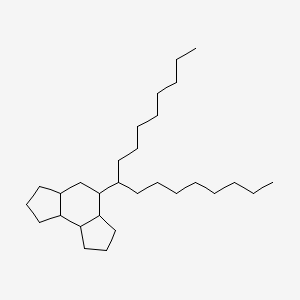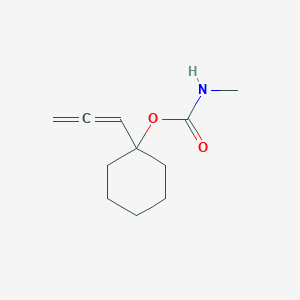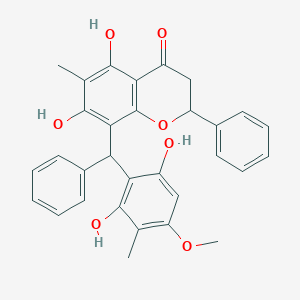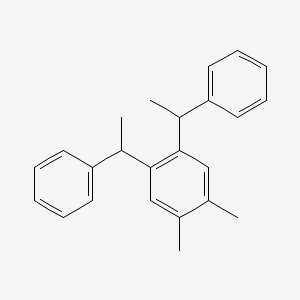
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is a complex organic compound with a unique structure. It is characterized by its hexahydro-4,7-methanoindene core, which is a bicyclic structure, and the presence of a carboxaldehyde group protected as a diethyl acetal. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The carboxaldehyde group can then be introduced through formylation reactions, and finally, the aldehyde is protected as a diethyl acetal using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as distillation and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal group can be hydrolyzed to the aldehyde, which can then be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetal carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
相似化合物的比较
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure but without the carboxaldehyde and acetal groups.
Tricyclo[5.2.1.0(2,6)]dec-3-ene: Another bicyclic compound with structural similarities.
4,7-Methanoindene: A compound with a similar core structure but different functional groups.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is unique due to the presence of the carboxaldehyde group protected as a diethyl acetal, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
属性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC 名称 |
(1S,7S)-9,9-diethoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C14H22O2/c1-3-15-14(16-4-2)9-10-8-13(14)12-7-5-6-11(10)12/h5,7,10-13H,3-4,6,8-9H2,1-2H3/t10-,11?,12?,13-/m0/s1 |
InChI 键 |
XPTYNVVWIOVRPP-WTIISPKJSA-N |
手性 SMILES |
CCOC1(C[C@@H]2C[C@H]1C3C2CC=C3)OCC |
规范 SMILES |
CCOC1(CC2CC1C3C2CC=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
